N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide: is a complex organic compound that features a combination of imidazole, fluorophenyl, and dimethoxybenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: Starting with a precursor such as 4-fluoroaniline, the imidazole ring is formed through a cyclization reaction with appropriate reagents.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether-imidazole intermediate with 3,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It may be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide
- N-(2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide
Uniqueness
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethoxybenzamide is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-26-17-8-5-14(11-18(17)27-2)19(25)22-9-10-28-20-23-12-16(24-20)13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVQXUIDQNFDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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